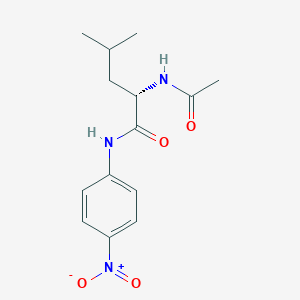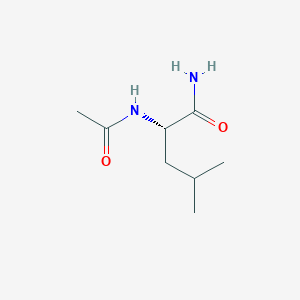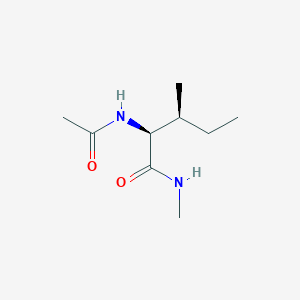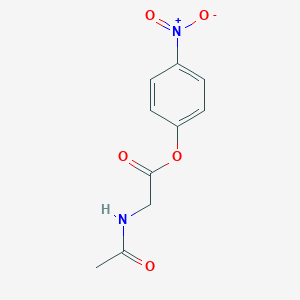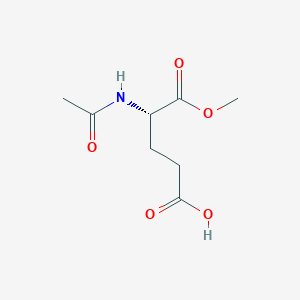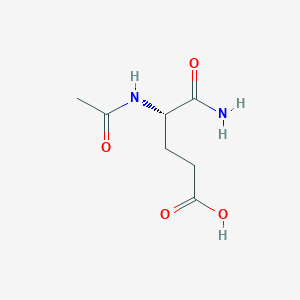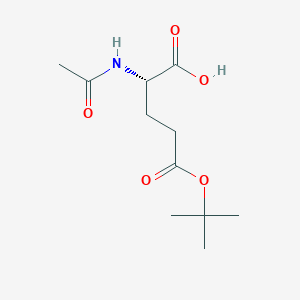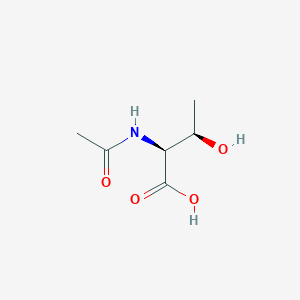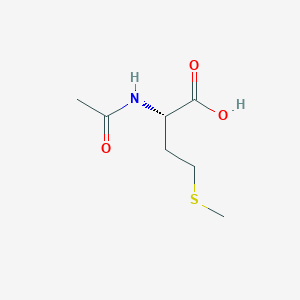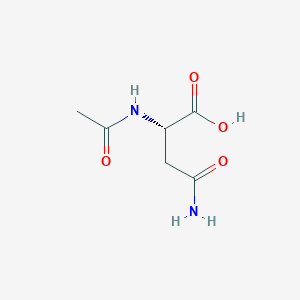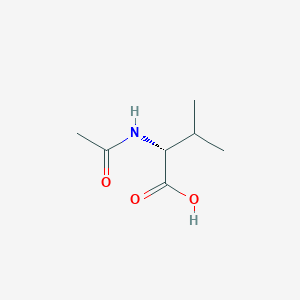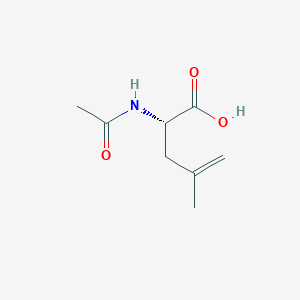
Ac-4,5-dehydro-leu-oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-4,5-dehydro-leu-oh, also known as (2S)-2-acetamido-4-methylpent-4-enoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the leucine side chain, which distinguishes it from the naturally occurring leucine. This compound is often used in peptide synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-4,5-dehydro-leu-oh typically involves the following steps:
Starting Material: The synthesis begins with the commercially available L-leucine.
Protection of Amino Group: The amino group of L-leucine is protected using an acetyl group to prevent unwanted reactions.
Formation of Double Bond: The double bond is introduced between the fourth and fifth carbon atoms through a dehydrogenation reaction. This step often involves the use of strong bases or catalysts to facilitate the removal of hydrogen atoms.
Deprotection: The acetyl group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ac-4,5-dehydro-leu-oh undergoes various chemical reactions, including:
Oxidation: The double bond in the side chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond acts as a reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated amino acid derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
科学研究应用
Ac-4,5-dehydro-leu-oh has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins with modified side chains, which can help in studying protein structure and function.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ac-4,5-dehydro-leu-oh involves its incorporation into peptides and proteins, where it can alter the structure and function of the resulting molecules. The double bond in the side chain can introduce conformational constraints, affecting the folding and stability of peptides. This can influence the interaction of peptides with their molecular targets, such as enzymes or receptors, and modulate their biological activity.
相似化合物的比较
Similar Compounds
Ac-4,5-dehydro-L-leucine: Similar in structure but may have different stereochemistry.
N-acetyl-4,5-dehydro-DL-leucine: A racemic mixture of the compound.
L-allylglycine: Contains an allyl group instead of a double bond.
Uniqueness
Ac-4,5-dehydro-leu-oh is unique due to the presence of the double bond in the side chain, which imparts distinct chemical and biological properties. This feature allows for the study of conformational effects in peptides and proteins, making it a valuable tool in research.
属性
IUPAC Name |
(2S)-2-acetamido-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXANFRXWKOCS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427183 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88547-24-4 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
